LogP Comparison: Enhanced Lipophilicity from Combined 4-Br-Benzyl and 3-CF₃ Substituents
The target compound exhibits a predicted logP of 2.84, reflecting the combined lipophilic contributions of the 4-bromobenzyl group (Br: π = 0.86) and the 3-CF₃ group (π = 0.88) on the pyrrolidine-3-carboxylic acid scaffold . In contrast, the non-CF₃ analog 1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1339074-26-8; MW 284.15) lacks the trifluoromethyl group and is expected to have a substantially lower logP (estimated ~1.4–1.9 based on fragment contributions), as the CF₃ group typically adds 0.7–1.0 logP units in pyrrolidine systems [1]. This ~1 logP unit difference translates to an approximately 10-fold difference in octanol–water partition coefficient, with direct implications for membrane permeability, blood–brain barrier penetration potential, and chromatographic retention behavior.
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.84 (predicted) |
| Comparator Or Baseline | 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid (CAS 1339074-26-8, non-CF₃ analog): estimated logP ~1.4–1.9 |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.4 (target vs. non-CF₃ analog) |
| Conditions | Predicted values (fragment-based / computational method); target compound value from Leyan product specification |
Why This Matters
For procurement decisions, the ~10-fold higher lipophilicity of the target compound makes it the preferred choice when designing BBB-penetrant candidates or when higher logD is required for passive membrane permeability, while the non-CF₃ analog may be more suitable for programs requiring lower lipophilicity to mitigate promiscuity or solubility risks.
- [1] Yarmolchuk, V. S. et al. Synthesis and Characterization of β-Trifluoromethyl-Substituted Pyrrolidines. Eur. J. Org. Chem. 2013, 15, 3086–3093. The trifluoromethyl substituent effectively influences lipophilicity of the pyrrolidine fragment. View Source
